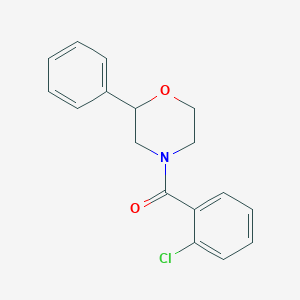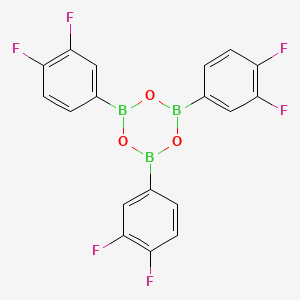![molecular formula C21H25N3O3S B2848297 N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252856-20-4](/img/no-structure.png)
N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Mechanistic Studies
Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase showcases a method relevant to producing compounds with antimalarial activity. This process emphasizes the role of acyl donors and process optimization in drug synthesis (Magadum & Yadav, 2018).
Anticancer and Antimicrobial Applications
Dual Inhibitors for Cancer Therapy : Derivatives similar to the queried compound, specifically thieno[2,3-d]pyrimidines, have been studied as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These inhibitors show promise as antitumor agents due to their significant inhibitory activity against human tumor cells, highlighting the therapeutic potential of structurally related compounds in cancer treatment (Gangjee et al., 2009).
Antimicrobial Agents : The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates antimicrobial activity, using structures akin to the compound . These synthesized compounds exhibit good antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Hossan et al., 2012).
Molecular Docking and Drug Design
Anticancer Drug Design : A compound structurally related to the query, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, demonstrates anticancer activity through in silico modeling, targeting the VEGFr receptor. This research shows the potential of similar compounds in designing drugs for cancer therapy based on molecular docking studies (Sharma et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 2-ethylphenylamine with ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate followed by hydrolysis of the resulting intermediate to yield the final product.", "Starting Materials": [ "2-ethylphenylamine", "ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 2-ethylphenylamine in ethyl acetate and add ethyl 2-(3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate. Stir the mixture at room temperature for several hours.", "Step 2: Add sodium hydroxide solution to the reaction mixture and stir for several hours at room temperature.", "Step 3: Extract the product with ethyl acetate and wash with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent to obtain the final product." ] } | |
CAS RN |
1252856-20-4 |
Molecular Formula |
C21H25N3O3S |
Molecular Weight |
399.51 |
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H25N3O3S/c1-4-15-7-5-6-8-16(15)22-18(25)13-24-17-10-12-28-19(17)20(26)23(21(24)27)11-9-14(2)3/h5-8,10,12,14H,4,9,11,13H2,1-3H3,(H,22,25) |
InChI Key |
IXVBKYYPZWKVCY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(C)C)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



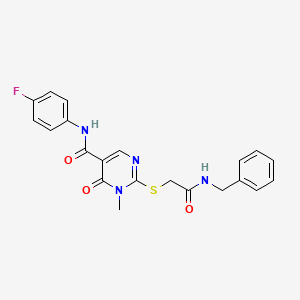
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2848215.png)
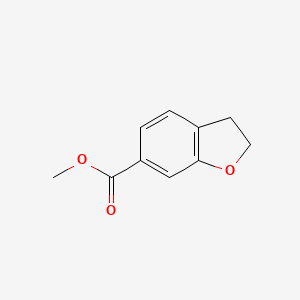
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)
![N-({4-methoxy-3-[(oxan-4-yloxy)methyl]phenyl}methyl)prop-2-enamide](/img/structure/B2848220.png)
![6-bromo-3-[(4-tert-butylphenyl)sulfonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2848221.png)
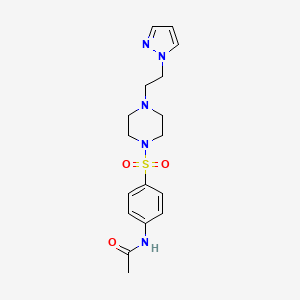

![N-(4-methoxyphenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2848230.png)
![4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2848231.png)

